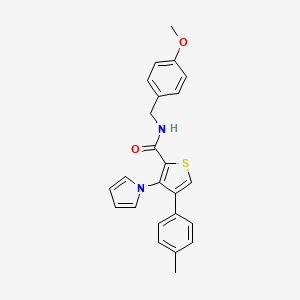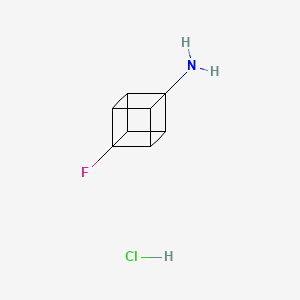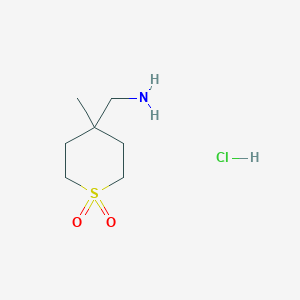![molecular formula C17H19N5O3S B2923414 6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-75-0](/img/structure/B2923414.png)
6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The synthesis of pyrimidine derivatives involves cyclization of carbonyl compounds with thiosemicarbazides to form thioxo-triazolyl pyrimidines. These compounds can undergo alkylation and acetylation, leading to diverse derivatives with potential pharmacological activities. For example, the synthesis of 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones has been reported, showcasing the versatility of pyrimidine chemistry in generating compounds with varied substituents and potential applications (Mekuskiene & Vainilavicius, 2006).
Molecular Structure and Supramolecular Assemblies
Pyrimidine derivatives exhibit a rich array of supramolecular architectures, which can be tailored for specific interactions and functionalities. For instance, co-crystallization studies with crown ethers have demonstrated the formation of 2D and 3D networks through hydrogen bonding, underlining the potential of these compounds in designing new materials and molecular assemblies (Fonari et al., 2004).
Biological Activities
Derivatives of pyrimidine have been explored for their biological activities, including anti-inflammatory and analgesic properties. The synthesis and modification of such compounds can lead to significant pharmacological effects, as seen in studies where pyrimidine derivatives derived from natural products exhibited COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Herbicidal Applications
The modification of pyrimidine rings has also been explored for developing new herbicides. Studies have shown that certain dimethoxyphenoxyphenoxypyrimidines and analogues possess high herbicidal activity, indicating the potential of pyrimidine derivatives in agricultural applications (Nezu et al., 1996).
Antiviral Evaluation
Research into pyrimidine-2,4-dione derivatives has included their antiviral evaluation, with some compounds showing activity against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), highlighting the potential for these molecules in antiviral therapies (El-Etrawy & Abdel-Rahman, 2010).
Propiedades
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-3-7-26-17-21-20-14(8-11-9-15(23)19-16(24)18-11)22(17)12-5-4-6-13(10-12)25-2/h4-6,9-10H,3,7-8H2,1-2H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMOODJHZARLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2923340.png)


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2923343.png)
![Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2923346.png)


